2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole typically involves multiple steps. One common method starts with the bromination of 1-methyl-2-(5,5-dimethyl-1,3-dioxan-2-yl)pyrrole using N-bromosuccinimide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other halogens or functional groups using reagents like silver nitrate or sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Silver nitrate in aqueous solution for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61290-06-0 |
---|---|
Molekularformel |
C13H20INO2 |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)-3-ethyl-5-iodo-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C13H20INO2/c1-5-9-8(2)11(14)15-10(9)12-16-6-13(3,4)7-17-12/h12,15H,5-7H2,1-4H3 |
InChI-Schlüssel |
PXLWVTKQDXCRFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C)I)C2OCC(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.